Cucurbitacina A

Descripción general

Descripción

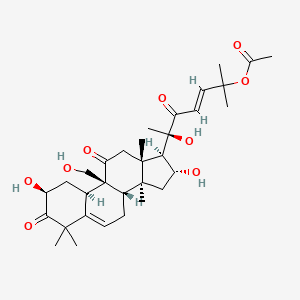

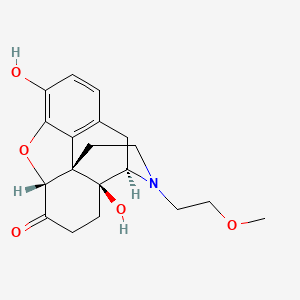

Cucurbitacin A is a biochemical compound belonging to the class of cucurbitacins, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as pumpkins, gourds, and cucumbers. Cucurbitacins serve as a defense mechanism against herbivores due to their bitter taste and toxic properties. Cucurbitacin A, in particular, has garnered attention for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antioxidant properties .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.

Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells. .

Mecanismo De Acción

Target of Action

Cucurbitacin A, like other cucurbitacins, primarily targets the JAK/STAT3 signaling pathway . This pathway plays a crucial role in the activation, proliferation, and maintenance of cancerous cells .

Mode of Action

Cucurbitacin A interacts with its targets by inhibiting the JAK/STAT3 signaling pathway . This inhibition results in changes in cell cycle progression, apoptosis induction, and the inhibition of cancer cell migration and invasion .

Biochemical Pathways

The primary biochemical pathway affected by Cucurbitacin A is the JAK/STAT3 signaling pathway . The inhibition of this pathway leads to downstream effects such as the modulation of cell cycle progression, induction of apoptosis, and inhibition of cancer cell migration and invasion .

Result of Action

The molecular and cellular effects of Cucurbitacin A’s action are significant. It has been reported to inhibit cell proliferation, invasion, and migration; induce apoptosis; and encourage cell cycle arrest . These effects contribute to its potential as an anticancer agent .

Análisis Bioquímico

Biochemical Properties

Cucurbitacin A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase-2 (COX-2), where Cucurbitacin A inhibits its activity, leading to reduced inflammation . Additionally, Cucurbitacin A interacts with the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, inhibiting the phosphorylation of STAT3, which is crucial for cell proliferation and survival . These interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Cellular Effects

Cucurbitacin A exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, particularly caspase-3 and caspase-9 . This activation leads to the cleavage of poly ADP-ribose polymerase (PARP), promoting cell death. Cucurbitacin A also affects cell signaling pathways, such as the JAK/STAT and PI3K/Akt pathways, leading to the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase . Furthermore, Cucurbitacin A influences gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes .

Molecular Mechanism

The molecular mechanism of Cucurbitacin A involves several key interactions at the molecular level. Cucurbitacin A binds to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus . This inhibition blocks the transcription of genes involved in cell survival and proliferation. Additionally, Cucurbitacin A inhibits the activity of COX-2 by binding to its active site, reducing the production of pro-inflammatory prostaglandins . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cucurbitacin A have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that Cucurbitacin A can induce sustained apoptosis and inhibit cell proliferation in cancer cell lines . The compound’s stability and efficacy may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of Cucurbitacin A vary with different dosages in animal models. At lower doses, Cucurbitacin A has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

Cucurbitacin A is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .

Transport and Distribution

Cucurbitacin A is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as the multidrug resistance-associated protein (MRP) family, which facilitates its efflux from cells . Additionally, Cucurbitacin A can bind to serum albumin, enhancing its distribution in the bloodstream and its delivery to target tissues . These interactions influence the compound’s localization and accumulation within the body.

Subcellular Localization

The subcellular localization of Cucurbitacin A is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Cucurbitacin A can also accumulate in the nucleus, where it inhibits the activity of transcription factors such as STAT3 . This subcellular distribution is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin A involves multiple steps, starting from simpler triterpenoid precursors. One common synthetic route includes the cyclization of squalene to form the cucurbitane skeleton, followed by various oxidation and functionalization reactions to introduce the characteristic functional groups of cucurbitacin A. The reaction conditions typically involve the use of strong acids or bases, oxidizing agents, and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of cucurbitacin A is less common due to its complex structure and the difficulty in obtaining high yields. extraction from natural sources, such as plants of the Cucurbitaceae family, remains a viable method. This involves solvent extraction, followed by purification using techniques like column chromatography and high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Cucurbitacin A undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups.

Reduction: Conversion of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles like halides or amines in the presence of a base.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cucurbitacin A, each with distinct biological activities .

Comparación Con Compuestos Similares

Cucurbitacin A is one of several cucurbitacins, each with unique properties:

Cucurbitacin B: Known for its potent anticancer and anti-inflammatory activities.

Cucurbitacin C: Exhibits strong cytotoxic effects against various cancer cell lines.

Cucurbitacin D: Noted for its ability to inhibit cell migration and invasion.

Cucurbitacin E: Displays significant antitumor activity and is a promising STAT3 inhibitor

Propiedades

IUPAC Name |

[(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O9/c1-17(34)41-27(2,3)12-11-23(37)31(8,40)25-21(36)14-29(6)22-10-9-18-19(13-20(35)26(39)28(18,4)5)32(22,16-33)24(38)15-30(25,29)7/h9,11-12,19-22,25,33,35-36,40H,10,13-16H2,1-8H3/b12-11+/t19-,20+,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTCCHVMPGDDSL-IVNGUWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)O)CO)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)CO)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317236 | |

| Record name | Cucurbitacin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6040-19-3 | |

| Record name | Cucurbitacin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6040-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006040193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cucurbitacin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cucurbitacin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6040-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUCURBITACIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83859MTO77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While specific targets vary, Cucurbitacin A often exerts its effects through multiple pathways. For instance, it can inhibit the JAK-STAT pathway, which plays a crucial role in cell growth and survival. [] This inhibition can lead to reduced proliferation and increased cell death in various cancer cell lines. [] Additionally, Cucurbitacin A can interfere with the MAPK pathway, another crucial signaling pathway involved in cancer progression. []

A:

- Molecular Formula: C32H46O8 [, ]

- Molecular Weight: 562.7 g/mol [, ]

- Spectroscopic Data: Cucurbitacin A's structure has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses confirm its tetracyclic triterpenoid structure and provide detailed information about the position of functional groups. [, ]

A: Studies focusing on the shelf-life of Cucurbitacin A-containing phytonematicides like Nemarioc-AL offer insights into its stability. These studies show that storage conditions significantly influence Cucurbitacin A concentration. While chilled conditions (5°C, 95-98% relative humidity) didn't allow for reliable shelf-life prediction using common models, storage under fixed tropical conditions (38°C, 90% relative humidity) resulted in a shelf-life of 35 weeks for Nemarioc-AL. This highlights the need for specific storage conditions to ensure optimal stability of Cucurbitacin A formulations. []

ANone: Cucurbitacin A itself is not known to function as a catalyst. Its primary mode of action involves binding to biological targets and modulating their activity rather than directly catalyzing chemical reactions.

A: While computational studies specifically focusing on Cucurbitacin A are limited within the provided research, computational chemistry is increasingly used to study cucurbitacins in general. Techniques like molecular docking and QSAR modeling can predict interactions with potential targets and guide the design of novel derivatives with enhanced activity and selectivity. []

A: Cucurbitacin A's stability is influenced by storage conditions. Research on phytonematicides containing Cucurbitacin A, like Nemarioc-AL, revealed that the compound degrades over time, particularly at higher temperatures and humidity. [] While specific formulation strategies for Cucurbitacin A aren't detailed in the provided research, encapsulation techniques like liposomes or nanoparticles could be explored to enhance its stability, solubility, and bioavailability for therapeutic applications. []

ANone: The provided research does not offer detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) or the in vivo activity and efficacy of Cucurbitacin A. Further research is needed to fully elucidate its PK/PD profile.

ANone: The provided research does not delve into specific resistance mechanisms associated with Cucurbitacin A. Further research is needed to investigate the potential for resistance development and explore strategies to mitigate this challenge.

A: While Cucurbitacin A demonstrates potent biological activity, its safety profile requires thorough investigation. Some cucurbitacins are known to exhibit toxicity at high doses. [] Therefore, detailed toxicological studies are crucial to determine safe and effective doses for potential therapeutic applications.

A: Interest in cucurbitacins, including Cucurbitacin A, dates back to the 1960s due to their diverse biological activities. [] Early research focused on isolating and characterizing these compounds from various plant sources, mainly within the Cucurbitaceae family. []

- Structural Elucidation: Determining the complex tetracyclic triterpenoid structure of Cucurbitacin A using spectroscopic techniques marked a crucial milestone. []

- Bioactivity Discovery: Recognizing the diverse pharmacological activities of Cucurbitacin A, such as its anti-tumor, anti-inflammatory, and hepatoprotective effects, fueled further research. []

- Target Identification: Identifying molecular targets like STAT3 and the MAPK pathway provided insights into the mechanisms underlying Cucurbitacin A's biological effects. []

ANone: Cucurbitacin A research inherently involves cross-disciplinary approaches.

- Phytochemistry and Pharmacology: Isolating and characterizing Cucurbitacin A from natural sources requires expertise in phytochemistry. [, ] Investigating its biological activities and mechanisms of action falls under the domain of pharmacology. [, ]

- Medicinal Chemistry and Drug Development: Understanding Cucurbitacin A's structure-activity relationship paves the way for medicinal chemists to design and synthesize novel derivatives with improved therapeutic properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,4aS,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1232492.png)

![(3S,3'aR,8'aS,8'bS)-5-ethyl-2'-(phenylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B1232496.png)

![[(1S,2R,4S,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1232497.png)

![[13-acetyloxy-9-hydroperoxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,7-dienyl] (E)-undec-2-enoate](/img/structure/B1232507.png)

![2,6-dichloro-N-[(Z)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride](/img/structure/B1232509.png)

![ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B1232511.png)

![(4R,4aR,7R,7aR,12bS)-7-azido-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B1232515.png)